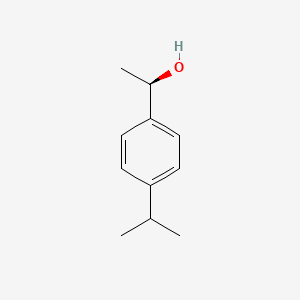![molecular formula C97H155N29O26S4 B561579 [Ala17]-MCH CAS No. 359784-84-2](/img/no-structure.png)
[Ala17]-MCH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, its structure, and its role or function if it’s part of a larger system .
Synthesis Analysis
This involves understanding the methods and conditions under which the compound can be synthesized .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including what reactants are needed, what products are formed, and what conditions are required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and other characteristics that can be observed without changing the compound’s identity .Applications De Recherche Scientifique
1. Ligand Development for Melanin-Concentrating Hormone Receptors
[Ala17]-MCH has been investigated for its potential as a ligand in studies involving melanin-concentrating hormone receptors (MCHR1 and MCHR2). These studies focus on developing nonradioactive receptor binding assays for research purposes. Gao et al. (2004) showed that labeled [Ala17]-MCH exhibited high affinity for MCHR1, facilitating the development of assays for receptor binding studies.
2. Role in Feeding Behavior and Energy Homeostasis
Melanin-concentrating hormone (MCH), with which [Ala17]-MCH is associated, is involved in regulating feeding behavior and energy homeostasis. Studies have identified MCH as a critical hypothalamic regulator in mammals, influencing both feeding behavior and energy expenditure. Pissios et al. (2006) elaborate on the various pharmacological and genetic experiments that underline MCH's significant role in these processes.
3. Implications in Sleep/Wake Regulation
Research involving [Ala17]-MCH analogues extends to the study of sleep and wakefulness regulation. For instance, Konadhode et al. (2013) investigated the effects of optogenetic stimulation of MCH neurons, which are implicated in sleep regulation. Their research contributes to understanding how MCH signaling might be manipulated to treat sleep disorders.
4. Involvement in Neurophysiological Processes
Studies have also explored the role of MCH and its receptors in various neurophysiological processes. This includes research into how MCH influences activities such as aggression, sexual behavior, and responses to stress. A meta-analysis by Takase et al. (2014) provides insights into the behavioral and metabolic phenotypes affected by MCH signaling deficiency.
5. Understanding MCH Receptor Internalization
Research into the internalization of MCH receptors, which involves [Ala17]-MCH, helps in understanding the desensitization or regulation of receptor response. Saito et al. (2004) focused on the MCH-induced internalization pathway, revealing critical insights into the mechanisms of receptor response regulation.
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
359784-84-2 |
|---|---|
Formule moléculaire |
C97H155N29O26S4 |
Poids moléculaire |
2271.724 |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
Clé InChI |
IVEALEKXBDDRGB-UKPWUPKZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



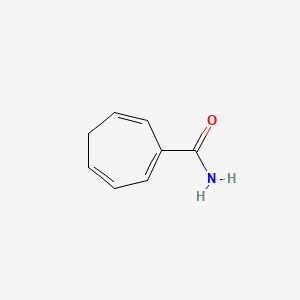
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
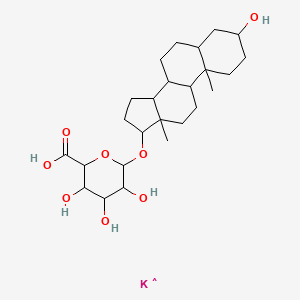
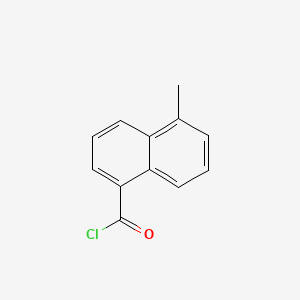
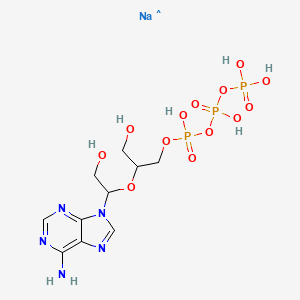
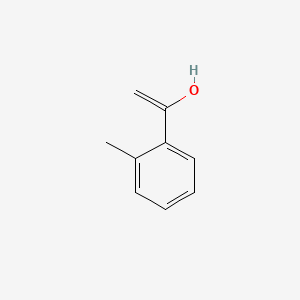
![4-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3H-pyrazol-3-one](/img/structure/B561517.png)
